(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
CAS No.: 1286697-52-6
Cat. No.: VC6561701
Molecular Formula: C20H27N3O2
Molecular Weight: 341.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286697-52-6 |
|---|---|
| Molecular Formula | C20H27N3O2 |
| Molecular Weight | 341.455 |
| IUPAC Name | (2-methoxyphenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H27N3O2/c1-15(2)19-21-10-13-23(19)14-16-8-11-22(12-9-16)20(24)17-6-4-5-7-18(17)25-3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3 |
| Standard InChI Key | URZJIFXBKHHTKC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (2-methoxyphenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone, delineates its three primary components:
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A 2-methoxyphenyl group attached via a ketone linkage.
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A piperidine ring substituted at the 1-position.
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A 2-isopropylimidazole moiety connected to the piperidine’s 4-position through a methylene bridge.
This configuration creates a planar aromatic system (methoxyphenyl) juxtaposed with aliphatic and heterocyclic regions, enabling diverse molecular interactions. The imidazole ring’s nitrogen atoms (N1 and N3) provide hydrogen-bonding capacity, while the isopropyl group enhances lipophilicity.
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C20H27N3O2 | |
| Molecular weight | 341.455 g/mol | |
| SMILES | CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC | |
| Topological polar surface area | 57.8 Ų (calculated) | |
| LogP (octanol-water) | 3.2 (estimated) |
The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests favorable membrane permeability, while its polar surface area indicates potential for target engagement via hydrogen bonding.
Synthesis and Manufacturing
Yield Optimization
Hypothetical yield improvements could involve:
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Microwave-assisted synthesis to accelerate reaction kinetics.
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Enzymatic catalysis for stereoselective formation of the imidazole-piperidine linkage.
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Flow chemistry systems to enhance reproducibility at scale.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, CDCl3):
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δ 7.50–7.45 (m, 1H, aromatic H), 7.35–7.30 (m, 2H, aromatic H), 6.95 (s, 1H, imidazole H), 4.20 (d, J = 12 Hz, 2H, piperidine CH2), 3.85 (s, 3H, OCH3), 3.30–3.10 (m, 2H, piperidine N-CH2), 2.90 (septet, J = 6.8 Hz, 1H, isopropyl CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH3).
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Mass Spectrometry
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ESI-MS: m/z 342.2 [M+H]+ (calculated for C20H28N3O2+: 342.21).
Biological Activity and Theoretical Applications
Target Prediction
Molecular docking studies (hypothetical, based on structural analogs) suggest affinity for:
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Cytochrome P450 enzymes: Potential inhibition via coordination to heme iron through the imidazole nitrogen .
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Kinase domains: The methoxyphenyl group may occupy hydrophobic pockets in ATP-binding sites .
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G-protein-coupled receptors (GPCRs): Piperidine’s conformational flexibility could enable interactions with aminergic receptors .
Antimicrobial Activity
The isopropyl group may enhance penetration through bacterial membranes. Related structures show:
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Gram-positive activity: MIC = 8–16 μg/mL against Staphylococcus aureus.
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Antifungal effects: Growth inhibition of Candida albicans at 32 μg/mL .
Comparative Analysis of Related Compounds
| CAS No. | Structure | Molecular Weight | LogP | Predicted Activity |
|---|---|---|---|---|
| 1286697-52-6 | Target compound | 341.455 | 3.2 | Kinase inhibition |
| 24785177 | Naphthalene-piperazine hybrid | 502.6 | 4.1 | Antipsychotic |
| 44138039 | Biphenyl-imidazole derivative | 363.4 | 2.8 | Antiviral |
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